![molecular formula C7H13NO2S B1596999 4-Allyl-1lambda6,4-thiazinane-1,1-dione CAS No. 79207-42-4](/img/structure/B1596999.png)
4-Allyl-1lambda6,4-thiazinane-1,1-dione
Overview
Description
4-Allyl-1lambda6,4-thiazinane-1,1-dione, also known as ATD, is a synthetic compound that has been studied for its potential applications in scientific research. ATD is a thiazolidinedione derivative that has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Medicine: Potential Therapeutic Agent
4-Allyl-1lambda6,4-thiazinane-1,1-dione: has been explored for its potential therapeutic applications due to its chemical structure which may allow it to interact with biological systems in specific ways. While detailed studies are necessary to fully understand its medicinal properties, its molecular framework suggests it could be a candidate for drug development .
Agriculture: Crop Protection and Growth Regulation
In agriculture, this compound could be investigated for its efficacy in crop protection. Its structural similarity to other thiazinane diones suggests it might help in the synthesis of pesticides or herbicides. Additionally, its potential role in plant growth regulation could be an area of interest for increasing crop yields .
Material Science: Polymer Synthesis
The applications in material science could include the synthesis of new polymers. The reactive allyl group in 4-Allyl-1lambda6,4-thiazinane-1,1-dione can potentially be utilized to create polymers with unique properties for industrial use.
Environmental Science: Pollution Mitigation
This compound may have applications in environmental science, particularly in pollution mitigation strategies. Its ability to react with pollutants to form less harmful compounds could be valuable in environmental clean-up processes .
Biochemistry: Enzyme Inhibition
In biochemistry, 4-Allyl-1lambda6,4-thiazinane-1,1-dione could be used as a research tool for studying enzyme mechanisms. Its potential to act as an enzyme inhibitor makes it useful for understanding biochemical pathways and for the development of new biochemical assays .
Pharmacology: Drug Delivery Systems
In pharmacology, the compound’s unique structure could be beneficial in the design of drug delivery systems. Its molecular configuration might allow it to encapsulate drugs, ensuring targeted delivery and controlled release .
Chemical Engineering: Catalyst Development
Chemical engineering could leverage 4-Allyl-1lambda6,4-thiazinane-1,1-dione in catalyst development. Its structural properties may enhance catalytic reactions, which are crucial in various chemical manufacturing processes .
Nanotechnology: Nanomaterial Synthesis
Lastly, in nanotechnology, this compound could be pivotal in the synthesis of nanomaterials. The presence of the allyl group might facilitate the formation of nanostructures with specific characteristics for electronic or medical applications .
Safety and Hazards
properties
IUPAC Name |
4-prop-2-enyl-1,4-thiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h2H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDCRTGBUXDMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCS(=O)(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370653 | |
Record name | 4-(Prop-2-en-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-1lambda6,4-thiazinane-1,1-dione | |
CAS RN |
79207-42-4 | |
Record name | 4-(Prop-2-en-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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